2-Methoxyethyl 2-methyl-4-(pyridin-4-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl 2-methyl-4-(pyridin-4-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyridine ring, a benzimidazole moiety, and a pyrimido[1,2-a]benzimidazole core. These structural features make it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 2-methyl-4-(pyridin-4-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions . This reaction forms the pyrimido[1,2-a]benzimidazole core, which is then further functionalized to introduce the methoxyethyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2-methyl-4-(pyridin-4-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methoxyethyl 2-methyl-4-(pyridin-4-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biological Studies: The compound can be used to study biological pathways and molecular interactions due to its ability to interact with biomolecules.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-methyl-4-(pyridin-4-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A bicyclic compound consisting of fused benzene and imidazole rings, widely used in medicinal chemistry.
Uniqueness
2-Methoxyethyl 2-methyl-4-(pyridin-4-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its complex structure, which combines features of both pyridine and benzimidazole. This structural complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H20N4O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-methoxyethyl 2-methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C20H20N4O3/c1-13-17(19(25)27-12-11-26-2)18(14-7-9-21-10-8-14)24-16-6-4-3-5-15(16)23-20(24)22-13/h3-10,18H,11-12H2,1-2H3,(H,22,23) |
InChI Key |
LGKJAWCGGXGIAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=NC=C4)C(=O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.